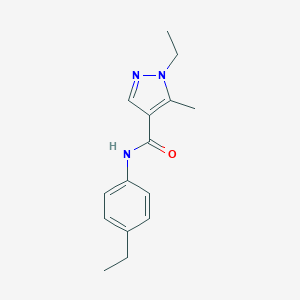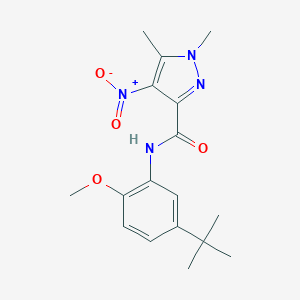![molecular formula C18H16F5NO2 B213675 N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TFPPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of applications in different fields, including neuroscience, pharmacology, and biochemistry. In
Mecanismo De Acción
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a selective antagonist of the TRPC3 ion channel, which is involved in calcium signaling in cells. By blocking this channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can prevent the influx of calcium ions into cells, which can have a variety of physiological effects. In neurons, for example, the influx of calcium ions can lead to increased excitability and synaptic plasticity. By blocking the TRPC3 channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can reduce these effects and have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the TRPC3 ion channel, it has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant effects, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its selectivity for the TRPC3 ion channel. This allows researchers to specifically target this channel and study its effects without affecting other ion channels or physiological processes. However, one limitation of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide. One area of research is in the development of new drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has shown neuroprotective effects in animal models of these diseases, and further research may lead to the development of new treatments.
Another area of research is in the study of the TRPC3 ion channel and its role in physiological processes. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can be used as a tool to study this channel and its effects, which may lead to a better understanding of its role in health and disease.
Finally, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide may also have potential applications in the development of new anti-inflammatory and anti-cancer drugs. Further research is needed to explore these possibilities and determine the full potential of this compound.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have a variety of applications in different fields, including neuroscience, pharmacology, and biochemistry. N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide acts as a selective antagonist of the TRPC3 ion channel, which is involved in a variety of physiological processes. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties, and may have potential applications in the development of new drugs for these conditions. Further research is needed to fully explore the potential of this compound and its future directions in scientific research.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves the reaction of 4-fluorobenzylamine with 3-(2,2,3,3-tetrafluoropropoxy)methylbenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide as a white solid with a high purity level. The synthesis of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been studied extensively for its potential use in scientific research. One of the main applications of N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is in neuroscience research, where it has been found to act as a selective antagonist of the TRPC3 ion channel. This ion channel is involved in a variety of physiological processes, including synaptic plasticity, neuronal excitability, and neuroprotection. By blocking the TRPC3 channel, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its use in neuroscience research, N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has also been studied for its potential use in pharmacology and biochemistry. It has been found to have anti-inflammatory and anti-cancer properties, and may be useful in the development of new drugs for these conditions.
Propiedades
Nombre del producto |
N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide |
|---|---|
Fórmula molecular |
C18H16F5NO2 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C18H16F5NO2/c19-15-6-4-12(5-7-15)9-24-16(25)14-3-1-2-13(8-14)10-26-11-18(22,23)17(20)21/h1-8,17H,9-11H2,(H,24,25) |
Clave InChI |
STBFJSCBZBIKPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)COCC(C(F)F)(F)F)C(=O)NCC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)F)COCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)